REACTION_SMILES
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[C:13](=[O:14])([n:15]1[cH:16][cH:17][n:18][cH:19]1)[n:20]1[cH:21][cH:22][n:23][cH:24]1.[CH2:52]1[O:53][CH2:54][CH2:55][CH2:56]1.[CH3:42][CH2:43][O:44][C:45]([CH3:46])=[O:47].[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][c:8]1[C:9]([F:10])([F:11])[F:12].[Cl:48][CH:49]([Cl:50])[CH3:51].[NH2:25][c:26]1[cH:27][cH:28][c:29]([O:30][c:31]2[cH:32][c:33]([C:37](=[O:38])[NH2:39])[n:34][cH:35][cH:36]2)[cH:40][cH:41]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:6][C:13](=[O:14])[NH:25][c:26]2[cH:27][cH:28][c:29]([O:30][c:31]3[cH:32][c:33]([C:37](=[O:38])[NH2:39])[n:34][cH:35][cH:36]3)[cH:40][cH:41]2)[cH:7][c:8]1[C:9]([F:10])([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(Oc2ccc(N)cc2)ccn1
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Name
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Type
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product
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Smiles
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NC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(C(F)(F)F)c3)cc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |